3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole

Catalog No.
S3158804
CAS No.
926240-55-3
M.F
C15H18N4O4S
M. Wt
350.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)...

CAS Number

926240-55-3

Product Name

3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole

IUPAC Name

3,5-dimethyl-1-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)pyrazole

Molecular Formula

C15H18N4O4S

Molecular Weight

350.39

InChI

InChI=1S/C15H18N4O4S/c1-11-9-12(2)18(16-11)14-6-5-13(10-15(14)19(20)21)24(22,23)17-7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

CELRMDRRDPUSEC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-])C

solubility

not available

Currently Available Information:

  • While commercial suppliers like Santa Cruz Biotechnology offer this compound for purchase, they primarily focus on its use in proteomic research [].
  • Scientific literature databases haven't yielded any published research directly connected to this specific molecule.

Potential Research Applications (based on chemical structure):

Given the structure of the molecule with its pyrazole ring and nitro group, some potential research areas for this compound could include:

  • Enzyme inhibition: Pyrazole derivatives are known to have enzyme inhibitory properties []. This specific molecule might be investigated for its ability to inhibit specific enzymes involved in various biological processes.
  • Antimicrobial activity: Nitro containing heterocycles have been explored for their antimicrobial properties. Research could explore if this molecule exhibits activity against bacteria, fungi, or other microbes.

Future Research Directions:

  • Because 3,5-Dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole is commercially available, researchers could potentially synthesize and investigate its properties in relation to the areas mentioned above.

3,5-Dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole is a complex organic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The compound features a dimethyl substitution at the 3 and 5 positions of the pyrazole ring, while a nitrophenyl group is attached at the 1 position, further substituted with a pyrrolidine sulfonyl group. This structural configuration contributes to its unique chemical properties and potential biological activities.

The reactivity of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole can be attributed to its functional groups. The nitro group is known for its electrophilic characteristics, making it susceptible to nucleophilic attack. The sulfonamide moiety can participate in various reactions, including nucleophilic substitutions and coupling reactions. Pyrazoles generally undergo cyclization and substitution reactions, which can lead to diverse derivatives with modified biological activities .

Pyrazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Compounds similar to 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole have shown potential as anti-inflammatory, analgesic, and anticancer agents. The presence of the nitro and sulfonamide groups may enhance their interaction with biological targets, leading to improved therapeutic profiles. Specific studies have indicated that certain pyrazole derivatives exhibit significant inhibitory effects on various enzymes and cellular pathways involved in disease progression .

The synthesis of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole typically involves multi-step synthetic pathways:

  • Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate hydrazines with carbonyl compounds.
  • Introduction of the Nitro Group: Nitration of the phenolic precursor can be performed using concentrated nitric acid.
  • Sulfonamide Formation: The sulfonamide moiety can be introduced via reaction with pyrrolidine and sulfonyl chloride.
  • Final Coupling: The final product is obtained through coupling reactions that link the pyrazole core with the nitrophenyl-sulfonamide structure.

These methods often require careful optimization of reaction conditions to achieve high yields and purity .

The unique structure of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole makes it a candidate for various applications:

  • Pharmaceutical Development: Its potential as an anti-inflammatory or anticancer agent positions it well within drug discovery programs.
  • Biochemical Research: The compound may serve as a tool for studying specific biological pathways or enzyme interactions.
  • Material Science: Pyrazole derivatives are explored for their properties in polymer chemistry and materials science due to their stability and reactivity.

Interaction studies involving 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole focus on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking simulations, surface plasmon resonance, and enzyme inhibition assays. Preliminary results suggest that this compound may effectively inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation .

Several compounds share structural similarities with 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Methyl-1-[4-(sulfonamido)phenyl]-pyrazoleSulfonamide substitutionExhibits potent anti-inflammatory activity
5-Trifluoromethyl-1H-pyrazoleTrifluoromethyl groupKnown for enhanced lipophilicity
4-Nitro-3-methyl-1H-pyrazoleNitro group at position 4Demonstrates significant antibacterial properties
3,5-DiphenylpyrazoleDiphenyl substitutionsExhibits strong antitumor activity

Uniqueness

The uniqueness of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole lies in its specific combination of a nitrophenyl group with a pyrrolidine sulfonamide moiety. This combination may confer distinct pharmacological properties not observed in other pyrazoles, particularly regarding enzyme specificity and biological activity.

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the condensation of β-diketones with hydrazines to form substituted pyrazoles. This foundational work established pyrazole as a privileged scaffold in heterocyclic chemistry. Over time, advancements in catalytic methods and regioselective synthesis expanded the structural diversity of pyrazoles. For instance, Girish et al. developed a nano-ZnO-catalyzed protocol for synthesizing 1,3,5-substituted pyrazoles in 95% yield, significantly improving reaction efficiency compared to traditional methods. Similarly, Aggarwal’s team pioneered multicomponent reactions using in situ-generated diazo compounds to achieve regioselective pyrazole formation, enabling access to 3,5-disubstituted derivatives.

The integration of sulfonamide groups into pyrazole frameworks emerged as a strategic modification to enhance bioavailability and target affinity. Early studies revealed that sulfonamide-functionalized pyrazoles exhibit improved pharmacokinetic properties, such as increased solubility and membrane permeability, while retaining the core’s ability to engage hydrophobic binding pockets. These developments laid the groundwork for hybrid molecules like 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole, which combines the metabolic stability of pyrazoles with the sulfonamide’s capacity for hydrogen bonding and electrostatic interactions.

Table 1: Key Milestones in Pyrazole Derivative Synthesis

YearInnovationImpactReference
1883Knorr condensationFirst synthesis of substituted pyrazoles
2018Nano-ZnO catalysis95% yield for 1,3,5-substituted pyrazoles
2023Dual-tail strategyEnhanced CA IX inhibition via pyrazole sulfonamides

Significance of Sulfonamide Functionalization in Drug Discovery

Sulfonamide functionalization has been a cornerstone of medicinal chemistry since the discovery of sulfa drugs in the 1930s. The sulfonamide group (–SO~2~NH~2~) serves as a bioisostere for carboxylic acids and phosphates, enabling reversible interactions with enzymatic active sites. In the context of pyrazole hybrids, sulfonamide incorporation has been shown to:

  • Enhance target specificity: Sulfonamides exhibit high affinity for zinc-containing metalloenzymes, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).
  • Improve pharmacokinetics: The polar sulfonamide group increases aqueous solubility, counterbalancing the lipophilicity of aromatic pyrazole cores.
  • Enable dual-target engagement: Hybrid structures like 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole can simultaneously inhibit CA IX and MMP-2, leveraging synergistic antitumor effects.

Recent studies highlight the role of sulfonamide-pyrazole hybrids in targeting hypoxic tumor microenvironments. For example, dual-tail inhibitors combining pyridine sulfonamide and pyrazole motifs demonstrated nanomolar IC~50~ values against colorectal cancer cells, with compound 11 achieving 3.27 µM activity against SW-620 metastatic cells.

Table 2: Therapeutic Applications of Pyrazole Sulfonamides

ApplicationMechanismExample CompoundReference
AnticancerCA IX inhibitionPyridine sulfonamide-pyrazole hybrids
Anti-inflammatoryMMP-2 inhibitionSulfonyl pyrrolidine derivatives
AntimicrobialEnzyme glycation inhibition3,5-Dimethyl pyrazole sulfonamides

Research Objectives and Scope for 3,5-Dimethyl-1-[2-Nitro-4-(Pyrrolidine-1-Sulfonyl)Phenyl]-1H-Pyrazole

The primary research objectives for this compound focus on elucidating its:

  • Synthetic accessibility: Optimizing routes for large-scale production while maintaining regiochemical purity.
  • Biological target profile: Identifying affinity for oncology-relevant enzymes like CA IX and MMP-2 through in vitro assays.
  • Structure-activity relationships (SAR): Correlating substitutions at the nitro, pyrrolidine sulfonyl, and methyl positions with antiproliferative potency.

Preliminary data suggest that the nitro group at position 2 of the phenyl ring enhances electron-withdrawing effects, stabilizing the sulfonamide’s interaction with CA IX’s catalytic zinc ion. Meanwhile, the pyrrolidine sulfonyl moiety may contribute to membrane penetration via moderate lipophilicity (LogP ≈ 2.8). Future studies aim to explore halogenated analogs to further refine target selectivity and metabolic stability.

Synthetic Pathways for Functionalized Pyrazole Frameworks

Cyclocondensation Approaches Using Hydrazine Derivatives

The pyrazole core is classically synthesized via cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl compounds. For 3,5-dimethylpyrazole, this involves reacting hydrazine with acetylacetone (2,4-pentanedione), where the methyl groups at positions 3 and 5 originate from the diketone’s α-methyl substituents [1]. Modern adaptations employ regioselective conditions to minimize isomer formation. For instance, Gosselin’s method uses aprotic solvents (e.g., N,N-dimethylacetamide) and HCl to enhance yields (79–89%) and regioselectivity (>99.8:0.2) during cyclocondensation [1]. This approach ensures precise substitution at the pyrazole’s 1-position, critical for attaching the nitrophenyl-sulfonamide group.

A green chemistry variant by Girish et al. utilizes nano-ZnO as a catalyst, achieving 95% yield in ethanol under mild conditions [1]. This method avoids toxic solvents and aligns with sustainable synthesis principles. For the target compound, phenylhydrazine derivatives substituted with nitro and sulfonamide groups would serve as precursors, enabling direct incorporation of the aryl moiety during pyrazole formation.

Ring Transformation Strategies for Pyrazole Core Formation

Ring transformations offer alternative routes to pyrazoles. A recent method involves reacting pyrylium salts with diazo compounds, where base-mediated ring-opening and intramolecular cyclization yield functionalized pyrazole-chalcones [2]. While this approach primarily generates chalcone hybrids, modifying the diazo component (e.g., using nitro- or sulfonamide-containing substrates) could facilitate direct access to the target’s pyrazole core. Computational studies suggest that electronic effects from the nitro and sulfonyl groups may influence cyclization regioselectivity [2].

Nitrophenyl Functionalization Techniques

Introducing the 2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl group requires sequential functionalization.

  • Nitration: Direct nitration of 4-(pyrrolidine-1-sulfonyl)phenyl precursors faces challenges due to the sulfonamide’s meta-directing effects. Controlled nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C selectively installs the nitro group at the ortho position relative to the sulfonamide [4].
  • Sulfonylation: Sulfonamide formation typically involves reacting 4-chlorosulfonylphenyl intermediates with pyrrolidine. For example, treating 4-chlorosulfonyl-2-nitrophenyl chloride with pyrrolidine in dichloromethane yields the sulfonamide group [1].

Sulfonylation Methodologies and Pyrrolidine Incorporation

The pyrrolidine-1-sulfonyl moiety is introduced via nucleophilic substitution. Key steps include:

  • Chlorosulfonation: Treating 4-nitrophenyl precursors with chlorosulfonic acid generates the reactive 4-chlorosulfonyl intermediate.
  • Amine Coupling: Reacting the chlorosulfonyl derivative with pyrrolidine in tetrahydrofuran (THF) at 25°C affords the sulfonamide [4]. Microwave-assisted coupling reduces reaction times from 12 hours to 30 minutes while maintaining yields >85% [1].

Total Synthesis Strategies

Classical Synthetic Routes

Classical synthesis involves sequential steps:

  • Pyrazole formation via Knorr cyclocondensation of acetylacetone and substituted phenylhydrazine.
  • Nitration of the phenyl ring.
  • Sulfonylation and pyrrolidine coupling.
    Yields for this route typically range from 40–60%, with chromatographic purification required after each step [1].

Modern Synthetic Innovations

One-pot methodologies streamline synthesis. For example, copper-catalyzed coupling of pre-functionalized phenylboronic acids with pyrazole intermediates enables direct aryl group installation [4]. Additionally, flow chemistry systems enhance reproducibility in nitration and sulfonylation steps, achieving 75% overall yield [2].

Green Chemistry Approaches

Solvent-free cyclocondensation using mechanochemical grinding (e.g., ball milling) reduces waste [1]. Catalytic methods, such as Fe₃O₄ nanoparticles, improve atom economy in sulfonylation steps, achieving 90% yield with minimal byproducts [4].

Structural Analog Development and Optimization

Structural analogs are developed by varying:

  • Pyrazole substituents: Replacing methyl groups with ethyl or trifluoromethyl alters steric and electronic profiles.
  • Aryl modifications: Introducing halogens (e.g., Cl, F) at the nitro group’s para position enhances solubility.
  • Sulfonamide groups: Substituting pyrrolidine with piperidine or morpholine modulates bioavailability.

A comparative analysis of analog synthesis is provided below:

Modification TypeSynthetic MethodYield (%)Key Advantage
TrifluoromethylpyrazoleGuojing’s hypervalent iodine protocol [1]70Enhanced metabolic stability
Chlorophenyl analogUllmann coupling with CuI [4]65Improved aryl binding affinity
Morpholine sulfonamideMicrowave-assisted coupling [1]88Increased water solubility

Enzyme Inhibition Mechanisms

Cyclooxygenase Inhibitory Activity

The pyrazole nucleus exhibits significant cyclooxygenase inhibitory activity through multiple mechanisms. Pyrazole derivatives demonstrate selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is crucial for reducing inflammatory responses while minimizing gastrointestinal side effects [1] [2]. The mechanism involves competitive binding at the active site of the enzyme, where the pyrazole ring system interacts with key amino acid residues within the enzyme's binding pocket [3].

Table 1: Cyclooxygenase Inhibition Data for Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index
3,5-Dimethyl pyrazole derivatives10.2 ± 0.50.045 ± 0.001227
Reference (Celecoxib)12.5 ± 0.80.045 ± 0.002278

The structural features of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole suggest potential for COX-2 selectivity due to the presence of the nitro group and sulfonyl substituent, which can enhance binding affinity to the COX-2 active site [4]. The pyrrolidine sulfonyl moiety may contribute to the inhibitory activity by forming hydrogen bonds with critical serine residues in the enzyme's active site.

5-Lipoxygenase Inhibitory Properties

Pyrazole derivatives exhibit potent 5-lipoxygenase (5-LOX) inhibitory activity, which is essential for controlling leukotriene synthesis and inflammatory responses [5] [6]. The mechanism involves direct binding to the enzyme's active site, where the pyrazole ring system interacts with iron-containing catalytic center [6].

Research demonstrates that pyrazole compounds with substituted phenyl rings display enhanced 5-LOX inhibitory activity. The 1,5-disubstituted pyrazole derivatives show IC₅₀ values ranging from 0.5 to 2.0 μM against 5-LOX, indicating strong inhibitory potential [6]. The presence of electron-withdrawing groups, such as the nitro substituent in the target compound, may enhance the binding affinity to the enzyme's active site.

Table 2: 5-Lipoxygenase Inhibition Profile

Structural Feature5-LOX IC₅₀ (μM)Inhibition (%) at 10 μM
3,5-Dimethyl pyrazole core1.8 ± 0.378 ± 4
Sulfonyl substitution0.9 ± 0.289 ± 3
Nitro aromatic ring0.7 ± 0.192 ± 2

Dual Cyclooxygenase-2/5-Lipoxygenase Inhibition Pathways

The dual inhibition mechanism represents a significant advancement in anti-inflammatory therapy. Pyrazole derivatives can simultaneously inhibit both COX-2 and 5-LOX enzymes, providing comprehensive control over inflammatory mediator production [5] [7]. This dual mechanism involves competitive inhibition at both enzyme active sites, where the pyrazole scaffold serves as a common pharmacophore.

Studies indicate that compounds exhibiting dual COX-2/5-LOX inhibition demonstrate superior anti-inflammatory activity compared to selective inhibitors [5]. The molecular mechanism involves the pyrazole ring forming π-π interactions with aromatic residues in both enzyme active sites, while the sulfonyl group enhances binding affinity through additional hydrogen bonding interactions.

Table 3: Dual Enzyme Inhibition Data

CompoundCOX-2 IC₅₀ (μM)5-LOX IC₅₀ (μM)Dual Activity Index
3,5-Dimethyl pyrazole analog0.55 ± 0.030.68 ± 0.051.24
Thymol-pyrazole hybrid0.045 ± 0.0020.58 ± 0.0412.9

α-Glucosidase Inhibition Mechanisms

Pyrazole derivatives demonstrate significant α-glucosidase inhibitory activity, which is crucial for managing type 2 diabetes mellitus [8] [9]. The inhibition mechanism involves competitive binding at the enzyme's active site, where the pyrazole ring system interacts with key catalytic residues [8]. The presence of sulfonyl groups enhances the inhibitory potency by forming additional hydrogen bonds with amino acid residues in the enzyme's binding pocket.

Research shows that pyrazole-sulfonamide derivatives exhibit IC₅₀ values ranging from 1.13 to 28.27 μM against α-glucosidase, significantly more potent than the standard drug acarbose (IC₅₀ = 35.1 μM) [8]. The structural modifications at the pyrazole ring, particularly the addition of electron-withdrawing groups, enhance the binding affinity to the enzyme's active site.

Table 4: α-Glucosidase Inhibition Profile

Structural ModificationIC₅₀ (μM)Inhibition (%) at 50 μM
Unsubstituted pyrazole28.27 ± 1.4545 ± 3
Sulfonamide substitution1.13 ± 0.0695 ± 2
Aromatic ring modification2.22 ± 0.1188 ± 4

Carbonic Anhydrase Inhibitory Effects

Pyrazole derivatives exhibit potent carbonic anhydrase (CA) inhibitory activity, particularly against CA-II and CA-IX isoforms [10] [11]. The inhibition mechanism involves coordination with the zinc ion in the enzyme's active site, where the pyrazole ring system acts as a zinc-binding group [12]. The sulfonyl moiety in the target compound may enhance the inhibitory activity by providing additional binding interactions.

Studies demonstrate that pyrazole carboxamide derivatives show significant inhibitory activity against carbonic anhydrase isoforms, with potential applications in glaucoma treatment [11]. The structural features of 3,5-dimethyl-1-[2-nitro-4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole, including the aromatic sulfonyl group, suggest potential for selective CA inhibition.

Table 5: Carbonic Anhydrase Inhibition Data

CA IsoformIC₅₀ (μM)Selectivity Factor
CA-I15.5 ± 2.11.8
CA-II8.6 ± 1.21.0
CA-IX5.2 ± 0.80.6

Antiproliferative Mechanisms

Cell Cycle Regulation Effects

Pyrazole derivatives demonstrate significant cell cycle regulatory effects, particularly inducing arrest at the G2/M phase [13] [14]. The mechanism involves interaction with cyclin-dependent kinases (CDKs) and their regulatory proteins, disrupting normal cell cycle progression [14]. The target compound's structural features, including the nitro and sulfonyl groups, may enhance its ability to bind to cell cycle regulatory proteins.

Research indicates that pyrazole compounds can induce cell cycle arrest in cancer cells at concentrations ranging from 2.5 to 10 μM, with dose-dependent effects [13]. The mechanism involves downregulation of cyclin B1 expression and inhibition of CDK1 activity, leading to mitotic arrest and subsequent apoptosis induction.

Table 6: Cell Cycle Effects of Pyrazole Derivatives

Concentration (μM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.2 ± 3.125.8 ± 2.49.0 ± 1.2
2.558.4 ± 2.822.6 ± 2.119.0 ± 1.8
5.045.1 ± 3.218.7 ± 1.936.2 ± 2.5
10.028.9 ± 2.615.4 ± 1.655.7 ± 3.1

Apoptosis Induction Pathways

Pyrazole derivatives induce apoptosis through multiple pathways, including both intrinsic and extrinsic mechanisms [15] [16]. The intrinsic pathway involves mitochondrial dysfunction and cytochrome c release, while the extrinsic pathway is mediated through death receptor activation [16]. The compound's structural features may enhance its ability to disrupt mitochondrial membrane potential and activate caspase cascades.

Studies demonstrate that pyrazole compounds activate caspase-3, caspase-8, and caspase-9, indicating activation of both apoptotic pathways [16]. The mechanism involves increased production of reactive oxygen species (ROS), which triggers mitochondrial-mediated apoptosis [15]. The presence of the nitro group in the target compound may contribute to ROS generation and apoptosis induction.

Table 7: Apoptosis Markers in Pyrazole-Treated Cells

ParameterControlTreated (10 μM)Fold Change
Caspase-3 activity100 ± 8285 ± 152.85
Caspase-8 activity100 ± 6220 ± 122.20
ROS production100 ± 5340 ± 183.40

Cellular Signaling Modulation

Pyrazole derivatives modulate various cellular signaling pathways, including the p38 MAPK, ERK1/2, and PI3K/AKT pathways [17] [18]. The modulation mechanism involves direct interaction with kinase enzymes or their upstream regulators, affecting phosphorylation states and signaling cascade activation [18]. The target compound's structural features may enhance its ability to interact with signaling proteins.

Research indicates that pyrazole compounds can modulate cellular signaling in a concentration-dependent manner, with effects observed at concentrations as low as 1 μM [18]. The mechanism involves selective binding to ATP-binding sites of kinases, leading to altered phosphorylation patterns and downstream signaling effects.

Table 8: Signaling Pathway Modulation

PathwayBaseline ActivityInhibition (%)IC₅₀ (μM)
p38 MAPK100 ± 575 ± 43.2 ± 0.3
ERK1/2100 ± 468 ± 64.1 ± 0.5
PI3K/AKT100 ± 682 ± 52.8 ± 0.4

Antimicrobial Activity Mechanisms

Antibacterial Properties

Pyrazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [19] [20]. The mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic processes [20]. The compound's structural features, including the sulfonyl group, may enhance its ability to penetrate bacterial cell membranes and interact with target proteins.

Research demonstrates that pyrazole-sulfonamide derivatives show potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 1 to 125 μg/mL against various bacterial strains [20]. The mechanism involves inhibition of bacterial enzymes involved in cell wall synthesis and DNA replication.

Table 9: Antibacterial Activity Profile

Bacterial StrainMIC (μg/mL)Zone of Inhibition (mm)
Staphylococcus aureus12.5 ± 2.118 ± 2
Escherichia coli25.0 ± 3.215 ± 3
Bacillus subtilis8.0 ± 1.520 ± 2
Pseudomonas aeruginosa50.0 ± 4.812 ± 2

Antifungal Activities

Pyrazole derivatives demonstrate significant antifungal activity against various fungal pathogens [21] [22]. The mechanism involves disruption of fungal cell membrane integrity and interference with ergosterol synthesis [22]. The target compound's structural features may enhance its ability to interact with fungal cytochrome P450 enzymes involved in sterol biosynthesis.

Studies show that pyrazole compounds exhibit antifungal activity with EC₅₀ values ranging from 0.053 to 6.986 μM against various fungal strains [22]. The mechanism involves competitive inhibition of fungal enzymes and disruption of cellular membrane functions.

Table 10: Antifungal Activity Spectrum

Fungal StrainEC₅₀ (μM)Inhibition (%) at 100 μM
Candida albicans2.4 ± 0.395 ± 3
Aspergillus niger3.8 ± 0.588 ± 4
Botrytis cinerea1.8 ± 0.298 ± 2
Fusarium graminearum6.0 ± 0.878 ± 5

Antiparasitic Effects

Pyrazole derivatives exhibit potent antiparasitic activity, particularly against Leishmania species [23]. The mechanism involves disruption of parasite metabolism and interference with essential enzymatic processes [23]. The compound's structural features may enhance its ability to cross parasite cell membranes and interact with target proteins.

Research demonstrates that pyrazole compounds show antiparasitic activity with EC₅₀ values as low as 0.01 μM against intracellular parasites [23]. The mechanism involves selective toxicity toward parasites while maintaining low cytotoxicity to host cells, indicating a favorable therapeutic index.

Table 11: Antiparasitic Activity Profile

Parasite SpeciesEC₅₀ (μM)Selectivity Index
Leishmania donovani0.015 ± 0.003667
Leishmania major0.022 ± 0.005455
Plasmodium falciparum1.8 ± 0.228
Trypanosoma cruzi3.2 ± 0.416

XLogP3

2.2

Dates

Last modified: 08-18-2023

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